molecular formula C10H8F3N3O B12311724 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 132214-72-3

3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B12311724
CAS No.: 132214-72-3
M. Wt: 243.18 g/mol
InChI Key: QFZNPPLSJURITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core substituted with a trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazolone core may yield corresponding pyrazolidinones, while nucleophilic substitution on the pyridine ring can introduce various functional groups .

Scientific Research Applications

3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazolone core can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one lies in its combination of a trifluoromethyl-substituted pyridine ring and a pyrazolone core. This combination imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

132214-72-3

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

5-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4H-pyrazol-3-one

InChI

InChI=1S/C10H8F3N3O/c1-6-4-9(17)16(15-6)8-3-2-7(5-14-8)10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

QFZNPPLSJURITG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.